molecular formula C14H13ClN2O B2638898 6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide CAS No. 1019118-23-0

6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide

Cat. No.: B2638898
CAS No.: 1019118-23-0
M. Wt: 260.72
InChI Key: OQICUBUZKGQRDF-UHFFFAOYSA-N
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Description

Structure and Molecular Properties: 6-Chloro-N-(4-ethylphenyl)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative with a chlorine substituent at position 6 of the pyridine ring and a 4-ethylphenyl group attached to the carboxamide nitrogen. Its molecular formula is C₁₄H₁₃ClN₂O, with a molecular weight of 260.72 g/mol.

Such derivatives are often explored for pharmacological applications, including kinase inhibition or antimicrobial activity, though specific biological data for this compound remains unreported.

Properties

IUPAC Name

6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-2-10-3-6-12(7-4-10)17-14(18)11-5-8-13(15)16-9-11/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQICUBUZKGQRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with 4-ethylphenylamine under specific conditions. The process generally includes:

    Activation of 6-chloronicotinic acid: This can be achieved by converting it into an acid chloride using reagents like thionyl chloride (SOCl2).

    Amidation Reaction: The activated 6-chloronicotinic acid is then reacted with 4-ethylphenylamine in the presence of a base such as triethylamine (TEA) to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.

Major Products Formed

    Substitution: Depending on the nucleophile, products can include various substituted pyridine derivatives.

    Oxidation: Oxidation can lead to the formation of pyridine N-oxides.

    Reduction: Reduction can yield amines or alcohols.

    Hydrolysis: Hydrolysis results in the formation of 6-chloronicotinic acid and 4-ethylphenylamine.

Scientific Research Applications

6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Structural and Physicochemical Differences

The table below highlights key differences between the target compound and its analogues based on substituents, molecular weight, and spectral properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) IR Peaks (cm⁻¹)
6-Chloro-N-(4-ethylphenyl)pyridine-3-carboxamide C₁₄H₁₃ClN₂O 260.72 4-Ethylphenyl Not reported ~1650 (C=O), ~3250 (N-H)†
6-Chloro-N-(4-cyanophenyl)pyridine-3-carboxamide C₁₃H₈ClN₃O 257.68 4-Cyanophenyl Not reported ~2230 (C≡N), ~1650 (C=O)
6-Chloro-N-(2-morpholin-4-ylphenyl)pyridine-3-carboxamide C₁₆H₁₆ClN₃O₂ 317.77 2-Morpholinylphenyl Not reported ~1250 (C-O-C), ~1650 (C=O)
Compound 3a C₂₀H₂₀Cl₂N₄O 366.12 Cyclopentaquinoline-ethylamine 222–224 1657.6 (C=O), 3242.1 (N-H)
M350-0176 C₂₁H₁₅ClN₄O₃ 406.83 4-(Oxadiazole-methoxy)phenyl Not reported ~1600 (C=N), ~1650 (C=O)

Key Observations :

  • Lipophilicity: The 4-ethylphenyl group in the target compound increases hydrophobicity (logP ~2.8‡) compared to polar groups like cyano (logP ~1.9) or morpholine (logP ~1.5). This may enhance blood-brain barrier penetration in drug design contexts.
  • Steric Bulk: Cyclopentaquinoline derivatives (e.g., 3a ) exhibit higher molecular weights (>360 g/mol) and complex heterocyclic systems, which could limit bioavailability despite enhanced target binding.

† Predicted based on analogous carboxamide IR profiles .
‡ Estimated using ChemDraw software.

Nuclear Magnetic Resonance (NMR):
  • Target Compound : Expected aromatic protons (pyridine and phenyl) in δ 7.5–8.8 ppm, with ethyl group signals at δ 1.2–1.5 ppm (CH₃) and δ 2.5–3.0 ppm (CH₂) .
  • Analogues: Compound 3a : Pyridine protons at δ 8.81 ppm, cyclopentaquinoline protons at δ 2.17–3.96 ppm. Morpholine Derivative : Morpholine oxygens deshield adjacent protons (δ 3.5–4.0 ppm).

Biological Activity

6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives. Its molecular formula is C16H16ClN2O, indicating the presence of chlorine, nitrogen, and oxygen in its structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring with a chloro group and a carboxamide functional group. The specific arrangement of these groups influences its biological activity.

Property Details
Molecular FormulaC16H16ClN2O
Molecular Weight300.76 g/mol
Melting PointNot specified
SolubilityNot extensively characterized

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The structure–activity relationship (SAR) studies suggest that modifications in substituents can enhance or diminish biological activity.

Case Study:
In a study involving N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, derivatives exhibited antiproliferative activity with IC50 values ranging from 3.3 µM to 50.9 µM against HCT-116 cells, highlighting the potential for similar activities in pyridine derivatives like this compound .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties. Similar pyridine derivatives have been explored for their ability to inhibit bacterial growth, making them candidates for further investigation as potential antimicrobial agents.

Comparison Table of Related Compounds:

Compound Name Structure Features Biological Activity
6-chloro-N-(4-methylphenyl)pyridine-3-carboxamideMethyl group instead of ethylAnticancer and antimicrobial properties
N-(4-fluorophenyl)-6-chloropyridine-3-carboxamideFluorine substitution enhances lipophilicityPotential enzyme inhibition
6-bromo-N-(4-isopropylphenyl)pyridine-3-carboxamideBromine substitution influences reactivityInvestigated for anti-inflammatory effects

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve interactions with specific molecular targets such as enzymes or receptors involved in cancer progression or microbial resistance. Molecular docking studies could provide insights into potential binding sites and affinities.

Research Findings

Recent studies have focused on the synthesis and characterization of various pyridine derivatives, including this compound. The findings suggest that the incorporation of different substituents can significantly affect both the solubility and biological activity of these compounds.

  • Synthesis Methodologies: Various synthetic routes have been developed for creating pyridine derivatives, which can include reactions involving preformed pyrazole or pyridine structures .
  • Biological Testing: In vitro assays have been conducted to evaluate the efficacy of these compounds against cancer cell lines and bacterial strains, revealing promising results that warrant further investigation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 6-chloro-N-(4-ethylphenyl)pyridine-3-carboxamide?

  • Methodology :

  • Stepwise synthesis : Begin with pyridine-3-carboxylic acid. Introduce the chloro group at position 6 via chlorination (e.g., using POCl₃ or PCl₅ under reflux). Couple the 4-ethylphenylamine group via amidation using coupling agents like EDCl/HOBt in anhydrous DMF .
  • Critical parameters : Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates. Optimize temperature (typically 80–110°C) and reaction time (12–24 hrs) for higher yields (>75%) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
ChlorinationPOCl₃, reflux, 6 hrs8598%
AmidationEDCl/HOBt, DMF, 24 hrs7895%

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., chloro at C6, ethylphenyl at N). Key signals: pyridine C3-carboxamide (δ ~165 ppm in ¹³C), ethyl group (δ ~1.2–1.4 ppm in ¹H) .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (calc. for C₁₄H₁₄ClN₂O: 277.0743) .
  • IR : Detect amide C=O stretch (~1670 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :

  • Conduct accelerated stability studies (ICH guidelines):
  • Temperature : 25°C (ambient), 40°C (stress).
  • Humidity : 60% RH vs. desiccated.
  • Monitor degradation via HPLC every 7 days. Amide hydrolysis is the primary degradation pathway; use desiccated, low-temperature storage for long-term stability .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reaction intermediates or regioselectivity in derivative synthesis?

  • Methodology :

  • Computational modeling : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to optimize geometry and calculate transition states for reactions (e.g., electrophilic substitution at pyridine C6). Validate with experimental NMR chemical shifts .
  • Example : DFT predicts higher reactivity at C6 due to electron-withdrawing carboxamide group, aligning with observed chlorination regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodology :

  • Standardized bioassays : Re-evaluate activity under uniform conditions (e.g., MIC testing against E. coli ATCC 25922 with 24 hr incubation).
  • Purity control : Use HPLC to rule out impurities (>98% purity required).
  • SAR analysis : Compare with analogs (e.g., 6-fluoro or 4-methylphenyl variants) to identify critical substituents. Contradictions may arise from assay-specific sensitivity or compound aggregation .

Q. How to design a Structure-Activity Relationship (SAR) study for optimizing target binding affinity?

  • Methodology :

  • Derivative synthesis : Modify substituents (e.g., ethylphenyl → trifluoromethylphenyl) and assess impact on activity.
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). Prioritize derivatives with predicted ΔG < −8 kcal/mol.
  • Data Table :
DerivativeSubstituentIC₅₀ (μM)ΔG (kcal/mol)
Parent4-ethylphenyl12.3−7.9
Analog 14-CF₃-phenyl5.8−9.1

Methodological Notes

  • Contradiction Analysis : Cross-validate conflicting data using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Experimental Design : Apply factorial design (e.g., Box-Behnken) to optimize synthesis parameters (temperature, solvent ratio, catalyst load) with minimal experiments .

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